molecular formula C10H16O3 B1357146 5-Cyclopentyl-5-oxovaleric acid CAS No. 23609-43-0

5-Cyclopentyl-5-oxovaleric acid

Cat. No. B1357146
CAS RN: 23609-43-0
M. Wt: 184.23 g/mol
InChI Key: DRLJGCXABGDQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Cyclopentyl-5-oxovaleric acid involves several steps . The reaction conditions involve the use of methanol and platinum for hydrogenation .


Molecular Structure Analysis

The molecular formula of this compound is C10H16O3 . The molecular weight is 184.23200 .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions . These reactions include hydrogenation with methanol and platinum .


Physical And Chemical Properties Analysis

The density of this compound is 1.122g/cm3 . The boiling point is 351.7ºC at 760 mmHg .

Scientific Research Applications

Metabolic Signaling in Brown and Beige Adipose Tissue

5-Cyclopentyl-5-oxovaleric acid, as part of a group of metabolites including 3-methyl-2-oxovaleric acid and 5-oxoproline, is involved in the interorgan signaling axis between brown/beige adipose tissue and skeletal muscle. These metabolites, known as metabokines, are synthesized in browning adipocytes and secreted via monocarboxylate transporters. They play a crucial role in inducing brown adipocyte-specific phenotypes in white adipocytes and boosting mitochondrial oxidative energy metabolism in skeletal myocytes. This process is integral to regulating systemic energy expenditure and metabolism, highlighting a potential therapeutic target for obesity and diabetes (Whitehead et al., 2021).

Role in Pro-inflammatory Mediation

Research on the biochemistry of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a derivative of this compound, revealed its significance as a pro-inflammatory mediator. It stimulates the migration of eosinophils through a selective G-protein coupled receptor, known as the OXE receptor (OXE-R). Structure-activity relationship studies of this compound and its analogs provided insights into the development of potential anti-inflammatory drugs (Ye et al., 2017).

Applications in Photodynamic Therapy

A study on 5-aminolevulinic acid (5-ALA), a closely related compound to this compound, demonstrated its potential use in photodynamic therapy (PDT) for nasopharyngeal carcinoma. This application involves the induction of cell death via apoptosis, further advancing the therapeutic prospects in cancer treatment (Betz et al., 2002).

Implications in Neurodegenerative Diseases

Another study highlighted the involvement of the 5-lipoxygenase pathway, which includes compounds like this compound, in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions. This pathway's metabolites, such as cysteinyl leukotrienes, have been implicated in neuroinflammation, suggesting potential therapeutic targets for these diseases (Chen et al., 2020).

Safety and Hazards

The safety data sheet for 5-Cyclopentyl-5-oxovaleric acid indicates that it may be harmful if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-cyclopentyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(6-3-7-10(12)13)8-4-1-2-5-8/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJGCXABGDQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483954
Record name 5-CYCLOPENTYL-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23609-43-0
Record name 5-CYCLOPENTYL-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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